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Cat. No.: B2522321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of N-aryl-7-(aminomethyl)naphthalen-2-amines via a Buchwald-Hartwig amination strategy.

Due to the presence of a reactive primary aminomethyl group on the starting material, 2-
(aminomethyl)-7-bromonaphthalene, a three-step approach involving protection, palladium-

catalyzed amination, and deprotection is outlined. This methodology is crucial for the synthesis

of novel compounds in drug discovery and materials science, where the naphthalene scaffold

and the secondary amine linkage are desired functionalities.

Overview of the Synthetic Strategy
The direct Buchwald-Hartwig amination of 2-(aminomethyl)-7-bromonaphthalene is

challenging due to the potential for the primary aminomethyl group to compete with the desired

amine coupling partner or to coordinate with the palladium catalyst, thereby inhibiting its

activity. To circumvent these issues, a protecting group strategy is employed. The aminomethyl

group is first protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting

Boc-protected bromonaphthalene then undergoes the Buchwald-Hartwig amination with the

desired primary or secondary amine. Finally, the Boc protecting group is removed under acidic

conditions to yield the target N-aryl-7-(aminomethyl)naphthalen-2-amine.
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Experimental Protocols
Step 1: Protection of the Aminomethyl Group
This protocol describes the protection of the primary amine of 2-(aminomethyl)-7-
bromonaphthalene using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

2-(Aminomethyl)-7-bromonaphthalene

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-(aminomethyl)-7-bromonaphthalene (1.0 eq) in DCM or THF, add

triethylamine (1.2 eq).

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water.

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution

and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate

gradient) to afford tert-butyl (7-bromo-2-naphthyl)methylcarbamate.

Step 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of the Boc-protected 2-
(aminomethyl)-7-bromonaphthalene with a representative amine (e.g., aniline or

morpholine). The choice of ligand and base is critical and may require optimization for different

amine coupling partners.[1]

Materials:

tert-Butyl (7-bromo-2-naphthyl)methylcarbamate (from Step 1)

Aryl or alkyl amine (e.g., aniline, morpholine) (1.2-1.5 eq)

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-

5 mol%)

A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

Anhydrous toluene or 1,4-dioxane

An inert atmosphere (Nitrogen or Argon)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine

ligand, and the base to a dry reaction vessel.

Add the tert-butyl (7-bromo-2-naphthyl)methylcarbamate and the amine.

Add the anhydrous solvent (toluene or 1,4-dioxane).
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Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by TLC

or LC-MS.

After completion, cool the reaction mixture to room temperature and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the Boc-protected N-aryl-

7-(aminomethyl)naphthalen-2-amine.

Step 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA)

to yield the final product.[2]

Materials:

Boc-protected N-aryl-7-(aminomethyl)naphthalen-2-amine (from Step 2)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the Boc-protected amine in DCM.

Add trifluoroacetic acid (TFA) dropwise at 0 °C (typically a 1:1 to 1:4 ratio of TFA to DCM).
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Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting

material is consumed.

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous

NaHCO₃ solution until the effervescence ceases.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

If necessary, the final product can be further purified by column chromatography or

recrystallization to afford the N-aryl-7-(aminomethyl)naphthalen-2-amine.

Data Presentation
The following tables summarize typical reaction conditions and expected yields for each step of

the synthesis, based on analogous reactions reported in the literature. The specific yields for

the target molecule may vary and require optimization.

Table 1: Boc Protection of Aminomethylarenes

Entry
Amine
Substrate

Base Solvent Time (h) Yield (%)

1

2-

(Aminomethyl

)naphthalene

TEA DCM 12 >95

2
4-

Bromoaniline
NaHCO₃ Dioxane/H₂O 16 92

3 Benzylamine NaOH THF/H₂O 8 98

Table 2: Buchwald-Hartwig Amination of Boc-Protected Aminoaryl Bromides
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Entry
Aryl
Bromi
de

Amin
e

Catal
yst
(mol
%)

Ligan
d
(mol
%)

Base
Solve
nt

Temp
(°C)

Time
(h)

Yield
(%)

1

Boc-

(4-

bromo

benzyl

)amine

Aniline
Pd(OA

c)₂ (2)

XPhos

(4)

NaOtB

u

Toluen

e
100 18 85-95

2

Boc-

(4-

bromo

benzyl

)amine

Morph

oline

Pd₂(db

a)₃

(1.5)

SPhos

(3)

Cs₂CO

₃

Dioxan

e
110 24 80-90

3

tert-

Butyl

(5-

bromo

-2-

methyl

phenyl

)carba

mate

Piperid

ine

Pd(OA

c)₂ (5)

BINAP

(7.5)
K₃PO₄

Toluen

e
100 16 75-85

Table 3: Boc Deprotection of N-Aryl Amines
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Entry
Boc-
Protected
Amine

Acid Solvent Time (h) Yield (%)

1

Boc-N-(4-

anilinobenzyl)

amine

TFA DCM 2 >95

2

Boc-N-(4-

morpholinobe

nzyl)amine

HCl in

Dioxane
Dioxane 4 >95

3
General N-

Boc Amine
TFA DCM 1-4 90-99[2]

Visualizations
The following diagrams illustrate the overall synthetic workflow and the catalytic cycle of the

Buchwald-Hartwig amination.
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Caption: Overall synthetic workflow for the preparation of N-Aryl-7-(aminomethyl)naphthalen-2-

amine.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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